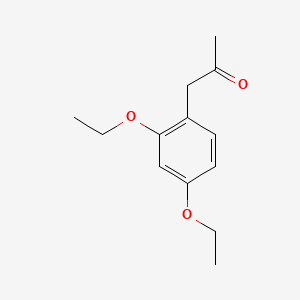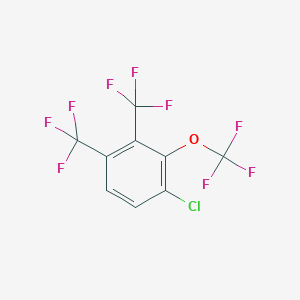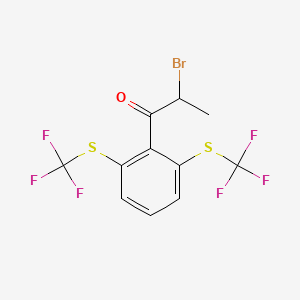
1-(2,6-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one is an organofluorine compound characterized by the presence of trifluoromethylthio groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one typically involves the reaction of 2,6-bis(trifluoromethylthio)benzene with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination of the propan-1-one moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,6-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Applications De Recherche Scientifique
1-(2,6-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 1-(2,6-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one involves its interaction with molecular targets through its trifluoromethylthio groups. These groups can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in electrophilic interactions, while the carbonyl group can form hydrogen bonds with target molecules, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,6-Bis(trifluoromethyl)phenyl)-2-bromopropan-1-one: Similar structure but lacks the sulfur atoms.
1-(2,6-Dichlorophenyl)-2-bromopropan-1-one: Contains chlorine atoms instead of trifluoromethylthio groups.
1-(2,6-Dimethylphenyl)-2-bromopropan-1-one: Contains methyl groups instead of trifluoromethylthio groups.
Uniqueness
1-(2,6-Bis(trifluoromethylthio)phenyl)-2-bromopropan-1-one is unique due to the presence of trifluoromethylthio groups, which impart distinct chemical properties such as increased lipophilicity and stability. These properties make it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H7BrF6OS2 |
|---|---|
Poids moléculaire |
413.2 g/mol |
Nom IUPAC |
1-[2,6-bis(trifluoromethylsulfanyl)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C11H7BrF6OS2/c1-5(12)9(19)8-6(20-10(13,14)15)3-2-4-7(8)21-11(16,17)18/h2-5H,1H3 |
Clé InChI |
VOLSWIGABUUQBJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=C(C=CC=C1SC(F)(F)F)SC(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



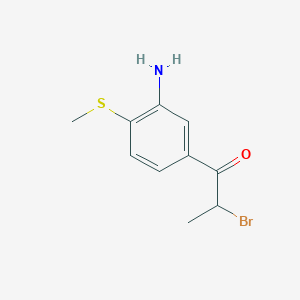
![4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B14049005.png)
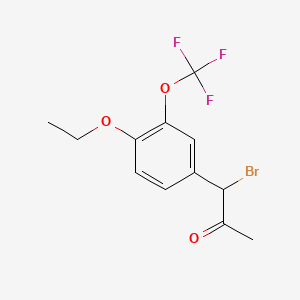
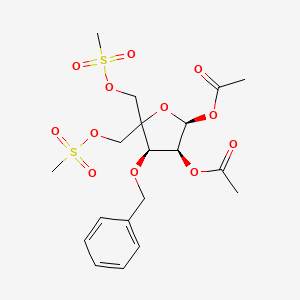
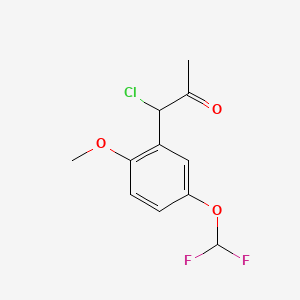
![[3-Chloro-2-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14049039.png)

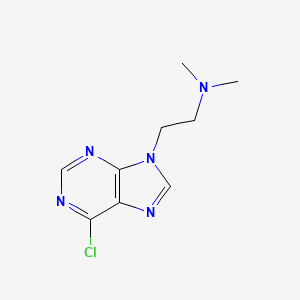
![1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N,N-dimethyl-](/img/structure/B14049051.png)

